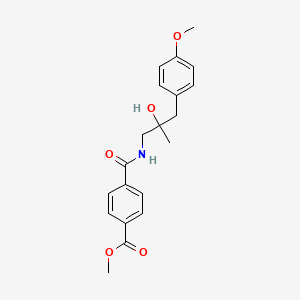![molecular formula C20H21Cl4N5S2 B2473919 4-(2-{[(3,5-dichloroanilino)carbothioyl]amino}ethyl)-N-(3,5-dichlorophenyl)tetrahydro-1(2H)-pyrazinecarbothioamide CAS No. 866038-42-8](/img/structure/B2473919.png)
4-(2-{[(3,5-dichloroanilino)carbothioyl]amino}ethyl)-N-(3,5-dichlorophenyl)tetrahydro-1(2H)-pyrazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-{[(3,5-dichloroanilino)carbothioyl]amino}ethyl)-N-(3,5-dichlorophenyl)tetrahydro-1(2H)-pyrazinecarbothioamide is a useful research compound. Its molecular formula is C20H21Cl4N5S2 and its molecular weight is 537.34. The purity is usually 95%.
BenchChem offers high-quality 4-(2-{[(3,5-dichloroanilino)carbothioyl]amino}ethyl)-N-(3,5-dichlorophenyl)tetrahydro-1(2H)-pyrazinecarbothioamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-{[(3,5-dichloroanilino)carbothioyl]amino}ethyl)-N-(3,5-dichlorophenyl)tetrahydro-1(2H)-pyrazinecarbothioamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Reactivity and Structural Analysis
The compound is a part of a class of chemicals involved in the synthesis of various heterocyclic rings. Researchers have explored the reactivity of similar compounds under different conditions, leading to the formation of diverse chemical structures, which are then fully characterized using spectral techniques including infrared (IR), nuclear magnetic resonance (NMR), mass spectrometry (MS), and single-crystal X-ray diffraction analysis. These findings are crucial for understanding the compound's potential in chemical synthesis and material science (Aly et al., 2018).
Biological Activities
A variety of biological activities have been associated with compounds structurally related to the chemical . Certain derivatives have shown promising hypoglycaemic activity, highlighting their potential in diabetes treatment. The specific activity of such compounds includes lowering mean blood sugar levels significantly after drug treatment (Chaubey & Pandeya, 1989). Additionally, some synthesized derivatives have exhibited considerable antimicrobial and antifungal activity, suggesting their potential as pharmaceutical agents (Hafez, El-Gazzar, & Al-Hussain, 2016).
Material Science and Coordination Chemistry
In the field of material science and coordination chemistry, derivatives of the compound have been synthesized and studied for their structural properties. For instance, optically active derivatives have been created and their complexation with metals such as copper has been explored. These studies shed light on the potential applications of these compounds in creating new materials with specific optical or electronic properties (Savel’eva et al., 2003).
Synthesis Methodology Enhancement
The compound is also part of research aiming to improve synthesis methodologies. For example, studies have been conducted to develop more efficient synthesis methods for related compounds, significantly reducing reaction times and improving yields. Such advancements are vital for industrial and pharmaceutical applications, where the efficiency of synthesis can greatly impact the feasibility and cost of production (Machado et al., 2011).
Propiedades
IUPAC Name |
N-(3,5-dichlorophenyl)-4-[2-[(3,5-dichlorophenyl)carbamothioylamino]ethyl]piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21Cl4N5S2/c21-13-7-14(22)10-17(9-13)26-19(30)25-1-2-28-3-5-29(6-4-28)20(31)27-18-11-15(23)8-16(24)12-18/h7-12H,1-6H2,(H,27,31)(H2,25,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFVYUGFIJAGRDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=S)NC2=CC(=CC(=C2)Cl)Cl)C(=S)NC3=CC(=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21Cl4N5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-{[(3,5-dichloroanilino)carbothioyl]amino}ethyl)-N-(3,5-dichlorophenyl)tetrahydro-1(2H)-pyrazinecarbothioamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-(2-oxoazocan-1-yl)acetamide;hydrochloride](/img/structure/B2473836.png)

![1-Acetyl-2-{1-[3-(2,6-dimethylphenoxy)propyl]benzimidazol-2-yl}pyrrolidine](/img/structure/B2473838.png)

![6-chloro-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2473842.png)



![ethyl 2-[3-(4-methylstyryl)-6-oxo-5,6-dihydro-1(4H)-pyridazinyl]acetate](/img/structure/B2473847.png)
![Methyl 2-amino-2-[3-(2,5-difluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2473848.png)

![4-(tert-butyl)-N-[2-(2-pyrazinylsulfanyl)phenyl]benzenesulfonamide](/img/structure/B2473855.png)
![2-(4-butoxyphenyl)-5-(3-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2473858.png)
